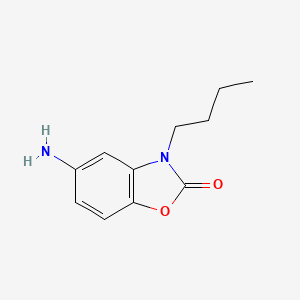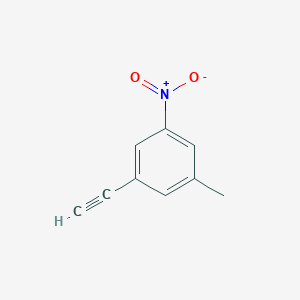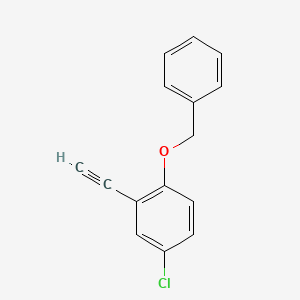![molecular formula C11H14F3NO3 B12076835 2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)
2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol: 1,2-bis(4-amino-2-trifluoromethylphenoxy)benzene , belongs to the family of fluorinated polyimides. These materials are prized for their excellent thermal stability, mechanical properties, and electrical performance. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthesis:: The compound is synthesized by modifying a high-purity CF₃-containing diamine, 1,2-bis(4-amino-2-trifluoromethylphenoxy)benzene. This diamine is then polycondensed with various commercially available aromatic dianhydrides. The resulting polymer is a series of fluorinated polyimides (Va–f) .
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction reactions are also feasible.
Substitution: Substitution reactions may occur.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidative conditions might involve peroxides or metal catalysts, while reduction could use hydrides.
Major Products: The products formed depend on the reaction type. Detailed studies are needed to identify specific products.
Scientific Research Applications
Chemistry::
Low Dielectric Constant: Fluorinated polyimides, including this compound, exhibit low dielectric constants. This property makes them attractive for electronic applications.
Optical Transparency: Transparent polyimide films find use in flexible solar radiation protectors, liquid crystal display devices, optical waveguides, and lightwave circuits.
Solubility Enhancement: Fluorination enhances solubility, making these materials easier to process.
Biology and Medicine:: While direct biological applications are limited, the compound’s properties may find use in drug delivery systems or biomaterials.
Industry::Electro-Optical Devices: Fluorinated polyimides are promising for electro-optical and semiconductor industries due to their transparency and low birefringence.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed for a comprehensive understanding.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, this compound’s uniqueness lies in its trifluoromethyl-substituted aromatic structure. Researchers often compare it to other fluorinated polyimides to explore their distinct properties.
Properties
Molecular Formula |
C11H14F3NO3 |
|---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
2-[2-[4-amino-2-(trifluoromethyl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H14F3NO3/c12-11(13,14)9-7-8(15)1-2-10(9)18-6-5-17-4-3-16/h1-2,7,16H,3-6,15H2 |
InChI Key |
JHDJBJZKEYUWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(2-Fluoroethoxy)phenyl]propanoic acid](/img/structure/B12076754.png)
![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)











